molecular formula C26H24ClNO4 B12307717 Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid

Cat. No.: B12307717
M. Wt: 449.9 g/mol
InChI Key: XVPJGXLHKVWQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid is a compound used primarily in the field of organic chemistry. It is a derivative of amino acids and is often utilized in peptide synthesis due to its protective group, Fmoc (9-fluorenylmethyloxycarbonyl), which helps in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid is used in the synthesis of complex peptides and proteins. Its Fmoc group provides a temporary protection to the amino group, allowing for selective reactions at other sites.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for synthetic peptides that mimic natural proteins.

Medicine

In medicine, peptides synthesized using this compound are investigated for their therapeutic potential. These peptides can act as inhibitors or activators of specific biological pathways.

Industry

Industrially, this compound is used in the production of peptide-based drugs and diagnostic tools. Its role in the synthesis of high-purity peptides makes it valuable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid involves its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(S)-3-amino-3-(3-chlorophenyl)propionic acid
  • Fmoc-(S)-3-amino-4-(3-chlorophenyl)butyric acid

Uniqueness

Fmoc-(S)-2-amino-5-(3-chlorophenyl)pentanoic acid is unique due to its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Its longer carbon chain compared to similar compounds allows for the synthesis of peptides with different properties and functions.

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H24ClNO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30)

InChI Key

XVPJGXLHKVWQJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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